4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole
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Overview
Description
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound consists of a pyrimidoindole core with a chlorine atom at the 4th position and a methyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidoindoles with various functional groups.
Scientific Research Applications
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole primarily involves the inhibition of kinase enzymes. The compound binds to the ATP binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for diseases like cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-9H-pyrimido[4,5-b]indole: Similar structure but lacks the methyl group at the 7th position.
4-Chloro-9-methyl-9H-pyrimido[4,5-b]indole: Similar structure but lacks the methyl group at the 7th position.
5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2: Similar core structure with different substituents.
Uniqueness
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern allows for selective interactions with molecular targets, making it a valuable compound for drug discovery and development .
Biological Activity
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : C10H8ClN3
Molecular Weight : 219.64 g/mol
IUPAC Name : this compound
CAS Number : 1300027-08-0
The biological activity of this compound is primarily attributed to its role as an inhibitor of various kinases, particularly glycogen synthase kinase 3 beta (GSK-3β) and its interaction with tubulin. GSK-3β is involved in numerous cellular processes, including cell proliferation and apoptosis, making it a significant target for cancer therapy.
Inhibition of GSK-3β
Research indicates that derivatives of pyrimido[4,5-b]indole exhibit potent inhibitory effects against GSK-3β. For instance, studies have shown that modifications to the pyrimido structure can enhance potency and metabolic stability. In particular, the introduction of specific substituents has been demonstrated to improve the binding affinity to GSK-3β while reducing degradation by liver microsomes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Modification | Effect on Activity |
---|---|
Addition of methyl groups | Increased binding affinity to GSK-3β |
Halogen substitutions | Enhanced inhibitory potency |
Amide bond introduction | Improved metabolic stability |
These modifications allow for the fine-tuning of the compound's pharmacological profile, enhancing its potential as a therapeutic agent.
Antiproliferative Activity
In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range across multiple cancer types:
Cell Line | IC50 (nM) |
---|---|
MDA-MB-435 (breast) | 10 |
A549 (lung) | 15 |
HCT116 (colon) | 12 |
These findings indicate that the compound has a broad-spectrum anticancer activity, making it a candidate for further development in oncology.
Case Studies
- GSK-3β Inhibition Study : A study focused on the structure-based design of GSK-3β inhibitors found that this compound derivatives exhibited enhanced potency compared to earlier compounds. The most potent derivative showed an IC50 value significantly lower than existing treatments .
- Tubulin Interaction Study : Another investigation assessed the compound's ability to inhibit tubulin assembly. Results indicated that it effectively disrupted microtubule dynamics, a crucial mechanism for inducing apoptosis in cancer cells. This was evidenced by a marked decrease in cell viability upon treatment with the compound .
Properties
Molecular Formula |
C11H8ClN3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-chloro-7-methyl-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h2-5H,1H3,(H,13,14,15) |
InChI Key |
XVQFFPLKKIZFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)N=CN=C3Cl |
Origin of Product |
United States |
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